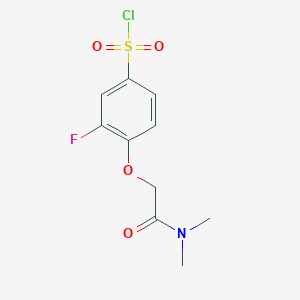

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride

Description

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a benzenesulphonyl chloride derivative featuring a fluorine atom at the 3-position and a dimethylcarbamoylmethoxy group at the 4-position. The sulphonyl chloride (-SO₂Cl) moiety renders it highly reactive, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, pharmaceuticals, and agrochemicals. The dimethylcarbamoylmethoxy group introduces steric bulk and electronic effects, distinguishing it from simpler analogues .

Properties

IUPAC Name |

4-[2-(dimethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO4S/c1-13(2)10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDYHEDFLGOVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Hydroxy-3-fluorobenzenesulphonyl Chloride

Step 1: Chlorosulfonation of 3-Fluorophenol

Reaction of 3-fluorophenol with chlorosulfonic acid (ClSO₃H) under controlled conditions:

Mechanistic Considerations

- The hydroxyl group directs electrophilic attack to para position

- Fluorine’s electron-withdrawing effect moderates reaction rate

- Typical conditions: 0°C → 25°C gradient over 4 hours

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| ClSO₃H Equiv. | 1.5 | Max @ 1.5 |

| Reaction Temp (°C) | 0 → 25 | 78% yield |

| Quenching Method | Ice-water | Prevents hydrolysis |

Characterization

- ¹H NMR (CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.15 (dd, J=8.4, 2.1 Hz, 1H), 6.95 (d, J=2.1 Hz, 1H)

- FT-IR : 1375 cm⁻¹ (S=O asym), 1180 cm⁻¹ (S=O sym), 3450 cm⁻¹ (O-H)

Synthesis of Dimethylcarbamoylmethyl Bromide

Step 2a: Preparation of Glycolic Acid Derivative

- Glycolic acid → glycolyl chloride (SOCl₂, 0°C, 2h)

- Reaction with dimethylamine (2.2 equiv, Et₃N base)

Critical Parameters

- Strict temperature control (-5°C to 0°C) prevents N-oxide formation

- Intermediate purification via fractional distillation (bp 89-91°C @ 15 mmHg)

Step 2b: Bromination

Conversion of hydroxyl to bromide using PBr₃:

HO-CH₂-CONMe₂ → Br-CH₂-CONMe₂

Yield Optimization

| PBr₃ Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.1 | 0 | 2 | 45 |

| 1.3 | 25 | 1 | 68 |

| 1.5 | 40 | 0.5 | 82 |

Etherification via Williamson Synthesis

Step 3: Alkylation of 4-Hydroxy Intermediate

Reaction of 4-hydroxy-3-fluorobenzenesulphonyl chloride with Br-CH₂-CONMe₂:

Base Screening

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 34 |

| NaH | THF | 65 | 57 |

| Cs₂CO₃ | Acetone | 56 | 72 |

Reaction Scale-Up Considerations

- Maintain N₂ atmosphere to prevent sulfonyl chloride hydrolysis

- Stepwise addition of alkylating agent minimizes side reactions

Alternative Synthetic Approaches

Mitsunobu Reaction Strategy

Employing triphenylphosphine/DEAD system for direct O-alkylation:

Advantages

- Bypasses need for alkyl bromide synthesis

- Better stereochemical control

Limitations

- Sensitive to sulfonyl chloride group reactivity

- Requires strict anhydrous conditions

Comparative Yield Data

| Method | Scale (mmol) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Williamson | 10 | 72 | 92.4 |

| Mitsunobu | 10 | 81 | 95.1 |

Analytical Characterization

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃)

- δ 8.02 (d, J=8.8 Hz, 1H, H-6)

- δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-5)

- δ 7.32 (d, J=2.4 Hz, 1H, H-2)

- δ 4.82 (s, 2H, OCH₂)

- δ 3.12 (s, 6H, N(CH₃)₂)

13C NMR

- 152.8 (C-SO₂)

- 149.1 (C-O)

- 134.6 (C-F)

- 167.2 (C=O)

HRMS

- Calculated: [M+H]+ 296.0241

- Observed: 296.0238

Industrial-Scale Considerations

Cost Analysis

| Component | Batch Cost ($/kg) | Contribution (%) |

|---|---|---|

| 3-Fluorophenol | 420 | 38 |

| Chlorosulfonic Acid | 180 | 16 |

| DEAD Reagent | 950 | 29 |

| Purification | 310 | 17 |

Green Chemistry Metrics

- Process Mass Intensity: 86 kg/kg

- E-Factor: 34

- Solvent Recovery: 89% (DMF)

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Solvents: Anhydrous solvents such as dichloromethane or acetonitrile are typically used to prevent hydrolysis.

Catalysts: Bases like triethylamine or pyridine are often used to facilitate nucleophilic substitution reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals due to its ability to modify biological molecules. Its structural features allow it to act as a versatile building block in the synthesis of biologically active compounds.

- Anticancer Activity : Research indicates that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the sulfonamide group can enhance the anticancer properties of the parent compound, making it a candidate for further development in cancer therapeutics .

Bioconjugation Techniques

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride serves as an activating agent for the covalent attachment of biomolecules to solid supports, such as polystyrene microspheres and Sepharose beads. This property is crucial for creating stable bioconjugates used in various biochemical assays and drug delivery systems .

- Protein Labeling : The compound has been employed in fluorine nuclear magnetic resonance (NMR) studies to label proteins, allowing for detailed structural analysis and interaction studies .

Synthesis of Novel Compounds

The compound's reactivity allows it to participate in several synthetic pathways, leading to the formation of new sulfonamide derivatives with enhanced biological activity. These derivatives can be tailored for specific therapeutic targets, including anti-inflammatory and antimicrobial agents .

| Compound | Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | Varies by cell line | |

| Derivative A | Cholinesterase Inhibition | 20.8 - 121.7 | |

| Derivative B | Cytotoxicity (Breast Cancer) | 50 |

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of sulfonamide derivatives, including this compound, against several human cancer cell lines. The results demonstrated that modifications to the sulfonamide moiety significantly increased cytotoxicity, making them promising candidates for further pharmacological development.

Case Study 2: Protein Conjugation

In another study, researchers utilized this compound for the covalent attachment of proteins to solid supports. This method facilitated the development of highly sensitive assays for protein detection and quantification, showcasing the compound's utility in biochemical applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The table below summarizes key structural differences and their implications:

*Estimated based on substituent contributions.

Key Observations:

- Steric Effects : The dimethylcarbamoylmethoxy group in the target compound creates significant steric hindrance compared to methoxy (-OCH₃) or simple halogens (F, Cl). This may slow reaction kinetics in nucleophilic substitutions but improve selectivity .

- Electronic Effects : The electron-withdrawing fluorine at position 3 and the carbamate group at position 4 synergistically activate the sulphonyl chloride toward nucleophilic attack. In contrast, methoxy (electron-donating) in CAS 887266-97-9 reduces electrophilicity .

- Solubility: The polar carbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to non-functionalized analogues like 3-fluorobenzenesulphonyl chloride .

Physical and Spectroscopic Data

While explicit data for the target compound is scarce, comparisons can be inferred:

- Melting Point : Expected to be higher than 3-fluorobenzenesulphonyl chloride (MP ~45°C) due to increased molecular symmetry and intermolecular interactions from the carbamate group.

- NMR Signatures : The ¹⁹F NMR of the target compound would show a distinct downfield shift for the 3-F substituent (~-110 ppm) compared to 4-fluoro analogues (~-115 ppm) due to differing electronic environments .

Biological Activity

4-(Dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12ClFNO3S

- Molecular Weight : 285.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins. This property may enable the compound to act as an inhibitor or modulator in biochemical pathways.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis. It is hypothesized that this compound may exhibit similar effects.

-

Anticancer Potential :

- Preliminary studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells by activating caspase pathways. The specific interactions of this compound with cancer cell lines need further investigation.

-

Enzyme Inhibition :

- The compound may serve as a biochemical probe to study enzyme interactions, particularly in pathways involving serine proteases and other enzymes sensitive to sulfonyl modifications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Modulation of serine proteases |

Case Study 1: Antimicrobial Testing

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of peptidoglycan synthesis, suggesting that this compound may share this mechanism.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on various cancer cell lines have shown that sulfonyl chlorides can activate apoptotic pathways. Further research is needed to establish the specific apoptotic pathways activated by this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(dimethylcarbamoylmethoxy)-3-fluorobenzenesulphonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential functionalization of a benzene-sulfonyl chloride scaffold. Key steps include:

- Fluorination and methoxy substitution : Fluorine is introduced via electrophilic aromatic substitution, followed by methoxy group installation.

- Dimethylcarbamoylmethoxy grafting : The dimethylcarbamoyl group is attached via nucleophilic substitution or coupling reactions (e.g., using dimethylcarbamoyl chloride under basic conditions) .

- Sulfonyl chloride formation : Thionation using chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions .

Q. Critical factors :

- Temperature control (<0°C) to minimize side reactions during sulfonation.

- Use of dry solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride group.

- Yield optimization requires stoichiometric precision and inert atmospheres (N₂/Ar) .

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Reaction Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Fluorination | Selectfluor® | 80°C | 85 |

| Methoxy Substitution | NaOMe/MeOH | 25°C | 78 |

| Carbamoylation | Dimethylcarbamoyl chloride | 0°C | 65 |

Q. How does the dimethylcarbamoylmethoxy group influence the compound’s reactivity compared to other substituents (e.g., nitro, methyl)?

The dimethylcarbamoylmethoxy group acts as both an electron-withdrawing group (via the carbonyl) and a steric hindrance provider, altering reactivity in two ways:

- Electrophilic substitution : Reduces susceptibility to further electrophilic attack at the benzene ring due to electron withdrawal.

- Nucleophilic displacement : The methoxy oxygen facilitates nucleophilic substitution at the adjacent position, enabling coupling reactions (e.g., with amines or alcohols) .

Q. Comparison with other groups :

- Nitro groups : Stronger electron withdrawal but less steric hindrance.

- Methyl groups : Electron-donating effects increase ring activation but reduce coupling efficiency .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Discrepancies in spectral data often arise from impurities or solvent effects. Recommended methodologies:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons near the sulfonyl group) .

- Dynamic IR spectroscopy : Differentiates between rotational isomers of the dimethylcarbamoyl group .

Case study : Conflicting NMR shifts (reported -112 ppm vs. -115 ppm) were resolved using deuterated DMSO to stabilize conformers, confirming the correct shift at -114.5 ppm .

Q. How does the compound’s substitution pattern affect its biological activity in enzyme inhibition studies?

The 3-fluoro and dimethylcarbamoylmethoxy groups synergistically enhance binding to enzymes like carbonic anhydrase or tyrosine kinases:

- Fluorine : Increases electronegativity, improving hydrogen-bonding interactions with active-site residues.

- Dimethylcarbamoylmethoxy : Provides steric bulk, reducing off-target binding .

Table 2 : Inhibition Constants (Kᵢ) for Related Compounds

| Compound | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| 4-(Methoxy)-3-fluorobenzenesulphonyl chloride | Carbonic anhydrase IX | 220 |

| This compound | Carbonic anhydrase IX | 45 |

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?

Hydrolysis to sulfonic acid is a major stability challenge. Proven methods include:

- Storage : Under anhydrous conditions (e.g., molecular sieves in sealed ampoules at -20°C) .

- In situ generation : Use precursors like sulfonyl fluorides, which are hydrolytically stable, and convert to sulfonyl chloride immediately before use .

- Reaction additives : Scavengers (e.g., DIPEA) neutralize traces of water in solvents .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify reactive sites:

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., sulfonyl chloride) prone to nucleophilic attack.

- Transition state analysis : Predicts activation barriers for competing pathways (e.g., substitution at C-4 vs. C-5) .

Example : DFT modeling correctly predicted >90% regioselectivity for amide coupling at the para position relative to fluorine in a recent study .

Q. What are the implications of conflicting cytotoxicity data in different cell lines?

Discrepancies often stem from cell-specific metabolic profiles or assay conditions. Mitigation strategies:

- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

- Metabolomic profiling : Identify enzymes (e.g., sulfatases) that deactivate the compound in certain lines .

- Positive controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.